Dextrose monohydrate

Vue d'ensemble

Description

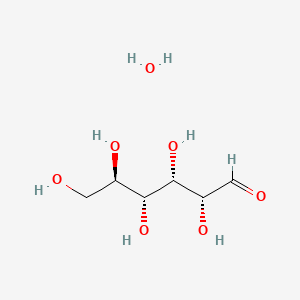

Dextrose monohydrate, also known as D-glucose monohydrate, is a form of glucose that contains one molecule of water for hydration. It is a critical substance in both biological and chemical fields due to its role in various biochemical processes and industrial applications. This compound is a white, crystalline powder that is highly soluble in water and slightly soluble in ethanol. Its chemical formula is C6H12O6·H2O, and it has a molecular weight of 198.17 g/mol .

Méthodes De Préparation

Dextrose monohydrate is usually obtained by the hydrolysis of starch. The process involves breaking down starch into simpler sugars through enzymatic hydrolysis. This ensures the purity and quality of this compound, making it suitable for use in sensitive applications like pharmaceuticals and food products . The hydrolysis process typically involves the use of enzymes such as amylase and glucoamylase, which catalyze the breakdown of starch into glucose molecules. The resulting glucose is then crystallized with one molecule of water to form this compound .

Analyse Des Réactions Chimiques

Dextrose monohydrate, being a form of glucose, undergoes various chemical reactions:

Oxidation: Dextrose can be oxidized to form gluconic acid. This reaction typically involves the use of oxidizing agents such as bromine water or nitric acid.

Reduction: Dextrose can be reduced to form sorbitol, a sugar alcohol, using reducing agents like sodium borohydride.

Fermentation: In the presence of yeast, dextrose undergoes fermentation to produce ethanol and carbon dioxide.

Substitution: Dextrose can react with acetic anhydride to form glucose pentaacetate.

Applications De Recherche Scientifique

Dextrose monohydrate has a wide range of applications across different scientific fields:

Mécanisme D'action

Dextrose monohydrate supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolic reactions called glycolysis. Glycolysis can be divided into two main phases: the preparatory phase, initiated by the phosphorylation of glucose by hexokinase to form glucose-6-phosphate, and the payoff phase, where ATP and NADH are produced . This energy is crucial for various cellular processes, including cell growth, division, and maintenance.

Comparaison Avec Des Composés Similaires

Dextrose monohydrate is similar to other monosaccharides such as fructose and galactose. it is unique in its widespread use and availability. Unlike fructose, which is primarily found in fruits, and galactose, which is a component of lactose, dextrose is the most common form of glucose and is readily available from the hydrolysis of starch . Other similar compounds include:

Fructose: A ketohexose that is sweeter than glucose and found in fruits.

Galactose: An aldohexose that is a component of lactose in milk.

Mannose: An aldohexose that is less common and found in some fruits and vegetables.

This compound’s unique properties, such as its high solubility and stability, make it particularly useful in various applications, from pharmaceuticals to food production.

Activité Biologique

Dextrose monohydrate, a simple sugar derived from corn starch, is widely used in various biological and pharmaceutical applications due to its unique properties. This article explores the biological activity of this compound, focusing on its effects on cell proliferation, cardiovascular endurance, and its role as a diluent in pharmaceutical formulations.

Overview of this compound

This compound (C₆H₁₂O₆·H₂O) is the monohydrate form of D-glucose, a naturally occurring sugar that serves as a primary energy source for cells. It is commonly used in medical settings for intravenous therapy and as a diluent in drug formulations.

1. Cell Proliferation and Migration

Recent studies have demonstrated that this compound can influence cell proliferation and migration. A study investigating the effects of various concentrations of dextrose and lidocaine on NIH-3T3 fibroblasts found that:

- 1% Dextrose : Mildly induced fibroblast proliferation and enhanced collagen I synthesis through the activation of the Erk signaling pathway.

- Higher Concentrations : Concentrations above 5% resulted in decreased cell viability, indicating a dose-dependent effect on cell health .

The study concluded that low concentrations of dextrose could promote fibroblast activity, which is crucial for tissue regeneration.

2. Cardiovascular Endurance

Another significant area of research involves the impact of dextrose ingestion on cardiovascular performance. A thesis evaluated the effects of consuming 100 grams of dextrose before exercise on treadmill performance:

- Results : Participants exhibited decreased exhaustion times after ingesting dextrose compared to a control group consuming a sugar-free beverage. This suggests that dextrose can enhance short-term energy availability during physical exertion, although it may not support prolonged cardiovascular endurance .

This compound in Pharmaceutical Formulations

This compound has been identified as an effective non-animal sourced diluent in high shear wet granulation (HSWG) tablet formulations. Research findings indicate:

- Tablet Properties : The addition of this compound improved granule size, density, and tensile strength (TS) when used in appropriate concentrations during tablet formulation processes.

- Stability : Tablets formulated with dextrose exhibited acceptable disintegration times (DT) and dissolution profiles, making them suitable for various pharmaceutical applications .

Case Study 1: Dextrose Prolotherapy

A systematic review analyzed the efficacy of dextrose prolotherapy for chronic pain management. The review included 14 randomized controlled trials (RCTs) and highlighted:

- Efficacy : Dextrose injections showed superior outcomes in pain reduction for conditions such as lateral epicondylitis and knee osteoarthritis compared to controls.

- Mechanism : The injection of dextrose stimulates an inflammatory response that promotes healing through tissue regeneration mechanisms .

Case Study 2: Impact on Platelet Activation

Research comparing anticoagulants revealed that dextrose-based solutions could maintain platelet viability during processing. Findings indicated:

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFMQWBKVUQXJV-BTVCFUMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015224 | |

| Record name | Dextrose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77938-63-7 | |

| Record name | Glucose monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77938-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077938637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextrose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX22YL083G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.